alpha,alpha',2,3,5,6-Hexachloro-p-xylene
Overview
Description
alpha,alpha’,2,3,5,6-Hexachloro-p-xylene: is a halogenated aromatic compound with the molecular formula C8H4Cl6 and a molecular weight of 312.839 g/mol . It is characterized by the presence of six chlorine atoms attached to a p-xylene core, making it a highly chlorinated derivative of p-xylene . This compound is typically found as a white to light yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene generally involves the chlorination of p-xylene. The process typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or ferric chloride (FeCl3) under controlled conditions . The reaction proceeds through a series of electrophilic aromatic substitution steps, where chlorine atoms replace hydrogen atoms on the aromatic ring.
Industrial Production Methods: Industrial production of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of p-xylene in a reactor, with careful monitoring of temperature and chlorine feed rate to ensure complete chlorination and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: alpha,alpha’,2,3,5,6-Hexachloro-p-xylene can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to less chlorinated derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially chlorinated p-xylene derivatives.
Oxidation: Formation of chlorinated benzoic acids or other oxidized aromatic compounds.
Scientific Research Applications
alpha,alpha’,2,3,5,6-Hexachloro-p-xylene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or modification of enzymatic activity . Additionally, its lipophilic nature enables it to integrate into cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
alpha,alpha’,2,3,5,6-Hexachlorocyclohexane: Another highly chlorinated compound with similar structural features but different reactivity and applications.
Tetrachlorop-xylene: A less chlorinated derivative of p-xylene with different chemical properties and uses.
Uniqueness: alpha,alpha’,2,3,5,6-Hexachloro-p-xylene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDLOMSJZQSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148319 | |
Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-17-0 | |
Record name | 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1079-17-0 | |
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Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha,alpha',2,3,5,6-hexachloro-4-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.810 | |
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Record name | α,α′,2,3,5,6-Hexachloro-p-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JE4CJ7CP | |
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